molecular formula C20H22N6O3 B2701262 2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 876671-05-5

2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide

Cat. No.: B2701262
CAS No.: 876671-05-5
M. Wt: 394.435
InChI Key: BAACKILBOZYUPV-UHFFFAOYSA-N
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Description

2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a complex organic compound characterized by its imidazo[2,1-f]purin core structure. Known for its distinctive molecular configuration, it features multiple functional groups, making it a compound of interest in various scientific fields, from medicinal chemistry to material science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide typically involves multi-step organic reactions. One common method includes:

  • Formation of the imidazo[2,1-f]purin core: This can be achieved through the condensation of purine derivatives with imidazole, using catalysts like palladium on carbon under high-pressure hydrogenation conditions.

  • Methylation and Phenethyl Group Attachment: Methyl groups are introduced via methylation reactions using reagents such as methyl iodide in the presence of bases like sodium hydride. The phenethyl group can be attached through alkylation reactions using phenethyl halides.

Industrial Production Methods:

On an industrial scale, the production focuses on optimizing reaction conditions to enhance yield and purity. Techniques such as continuous flow chemistry can be employed, along with the use of automated reactors to maintain precise control over temperature and pressure, ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide. These reactions may alter the functional groups, impacting its biological activity.

  • Reduction: Reduction reactions can involve hydrogenation using catalysts such as palladium or platinum to modify the molecular structure.

  • Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the phenethyl and acetamide groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

  • Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

  • Substitution: Halides (e.g., phenethyl bromide), bases (e.g., sodium hydride)

Major Products:

  • Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.

  • Reduction: Hydrogenated derivatives with altered double bonds or aromatic rings.

  • Substitution: Derivatives with varying functional groups replacing the phenethyl or acetamide groups.

Scientific Research Applications

2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide finds its applications in multiple scientific domains:

  • Chemistry: Used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.

  • Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

  • Medicine: Explored for its potential as a pharmaceutical agent, particularly in the field of anticancer and antiviral drugs.

  • Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The imidazo[2,1-f]purin core allows it to mimic nucleotides, potentially inhibiting nucleic acid synthesis. It can also interact with protein kinases, affecting cellular signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

When compared to other compounds with imidazo[2,1-f]purin cores, 2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide stands out due to its unique functional groups. Similar compounds include:

  • 8-Phenethyl-1H-imidazo[2,1-f]purin: Lacks the trimethyl and acetamide groups.

  • 1,6,7-Trimethyl-imidazo[2,1-f]purin: Missing the phenethyl group.

  • 2-(1H-imidazo[2,1-f]purin-3-yl)acetamide: Lacks the trimethyl and phenethyl groups.

Each of these related compounds exhibits distinct biological activities and chemical properties, but none combine the exact functional groups present in this compound, highlighting its uniqueness and potential for specialized applications.

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Properties

IUPAC Name

2-[4,7,8-trimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-12-13(2)26-16-17(23(3)20(29)25(18(16)28)11-15(21)27)22-19(26)24(12)10-9-14-7-5-4-6-8-14/h4-8H,9-11H2,1-3H3,(H2,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAACKILBOZYUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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